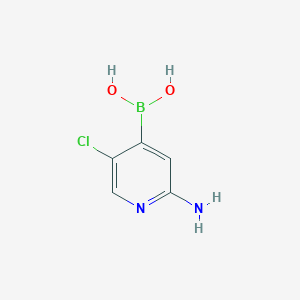

2-Amino-5-chloropyridin-4-ylboronic acid

Description

Properties

Molecular Formula |

C5H6BClN2O2 |

|---|---|

Molecular Weight |

172.38 g/mol |

IUPAC Name |

(2-amino-5-chloropyridin-4-yl)boronic acid |

InChI |

InChI=1S/C5H6BClN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H,(H2,8,9) |

InChI Key |

ZUIKTKPSFDZYIX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-5-chloropyridin-4-ylboronic Acid: Structure, Synthesis, and Technical Application Guide

Executive Summary & Chemical Profile[1][2][3]

2-Amino-5-chloropyridin-4-ylboronic acid (often handled as its pinacol ester) is a high-value heterocyclic building block. Its structural uniqueness lies in the tetrasubstituted pyridine core, combining a nucleophilic amine, an electrophilic boron species, and a chlorine substituent that modulates lipophilicity and metabolic stability.

This scaffold is critical in the development of kinase inhibitors (e.g., VEGFR, CDK) where the pyridine nitrogen and amino group often function as a hinge-binding motif, while the C4-boron allows for modular attachment of aryl/heteroaryl tails via Suzuki-Miyaura coupling.

Chemical Identity

| Property | Detail |

| IUPAC Name | (2-Amino-5-chloropyridin-4-yl)boronic acid |

| Common Analog | 2-Amino-5-chloropyridine-4-boronic acid pinacol ester |

| CAS (Free Acid) | 1222522-34-0 |

| CAS (Pinacol Ester) | 1222522-36-2 (Boc-protected) / 1073371-77-3 (Related isomer check) |

| Molecular Formula | C5H6BClN2O2 (Free Acid) |

| Molecular Weight | 172.38 g/mol |

| Solubility | DMSO, Methanol, DMF (Poor in non-polar solvents) |

| Stability | Susceptible to protodeboronation under acidic conditions; Pinacol ester is significantly more stable.[1][2] |

Structural Analysis & Retrosynthesis

The synthesis of tetrasubstituted pyridines faces severe regioselectivity challenges. The amino group (C2) is strongly electron-donating, directing electrophiles to C3 (ortho) and C5 (para). The chlorine atom (C5) is weakly deactivating but ortho-directing.

To install the boron at C4, we must overcome the natural directing effects that favor C3/C5 functionalization. Therefore, a Halogen-Metal Exchange or Miyaura Borylation strategy starting from a 4-halo precursor is the only robust methodology.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic disconnection showing the C5-chlorination strategy.

Detailed Synthesis Protocol

The "Gold Standard" route prioritizes regiocontrol and purification ease. We utilize 2-amino-4-bromopyridine as the starting material because the C4-position is already functionalized, avoiding difficult C4-selective halogenation later.

Step 1: Regioselective Chlorination

Objective: Install the chlorine atom at C5 (para to the amino group). Reaction: Electrophilic Aromatic Substitution.

-

Reagents: 2-Amino-4-bromopyridine (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Temperature: 50–80 °C.

Protocol:

-

Dissolve 2-amino-4-bromopyridine (CAS 84249-14-9) in ACN (0.5 M concentration).

-

Add NCS portion-wise at room temperature to avoid exotherms.

-

Heat the mixture to 60 °C and monitor by HPLC/TLC.

-

Mechanistic Insight: The amino group activates the ring.[3] C3 is sterically hindered by the adjacent amine and the C4-bromo group. C5 is the electronic sweet spot (para to NH2) and sterically accessible.

-

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

-

Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (0-40% EtOAc/Hex).

-

Yield: Expect 75–85%.

-

Product: 2-Amino-4-bromo-5-chloropyridine .

Step 2: Amine Protection (Critical for Yield)

Objective: Prevent catalyst poisoning and side reactions during borylation. Reagent: Di-tert-butyl dicarbonate (Boc2O).

Protocol:

-

Suspend Step 1 product in DCM.

-

Add Boc2O (2.2 equiv) and DMAP (0.1 equiv).

-

Stir at RT for 4–12 hours.

-

Result: Bis-Boc or Mono-Boc protected intermediate. (Bis-Boc is common; typically 2-[Bis(tert-butoxycarbonyl)amino]-4-bromo-5-chloropyridine).

-

Note: This lipophilic intermediate is easily purified by silica plug.

Step 3: Miyaura Borylation

Objective: Convert C4-Bromo to C4-Boronate. Mechanism: Pd(0) oxidative addition followed by transmetalation with diboron.[4]

-

Reagents: Bis(pinacolato)diboron (B2Pin2, 1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), Potassium Acetate (KOAc, 3.0 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: 90 °C, Inert Atmosphere (N2/Ar).

Protocol:

-

Charge a reaction vessel with Protected Precursor, B2Pin2, and KOAc.

-

Purge with Nitrogen for 15 minutes (Oxygen inhibits the catalyst).

-

Add anhydrous Dioxane and Pd(dppf)Cl2.

-

Heat to 90 °C for 4–16 hours.

-

Monitoring: Look for the disappearance of the bromide.

-

Caution: Protodeboronation (loss of BPin, replaced by H) is the main side reaction if heating is prolonged or moisture is present.

-

-

Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

-

Product: 2-(Boc-amino)-5-chloropyridin-4-ylboronic acid pinacol ester .

Step 4: Deprotection (Optional)

If the free boronic acid is required, treat the pinacol ester with mild acid (e.g., NaIO4/NH4OAc oxidative cleavage or simple HCl hydrolysis), though the pinacol ester is usually the active species used in subsequent Suzuki couplings.

Process Workflow Diagram

Figure 2: Step-by-step synthetic workflow.

Troubleshooting & Optimization

Stability Issues (Protodeboronation)

Pyridyl boronic acids are notoriously unstable. The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond.

-

Symptom: Appearance of 2-amino-5-chloropyridine (mass = M-Bpin+H) in LCMS.

-

Solution:

-

Keep the product as the Pinacol Ester .

-

Store at -20 °C under Argon.

-

Use anhydrous bases (e.g., K3PO4 or Cs2CO3) in subsequent Suzuki couplings to minimize water content.

-

Impurity Profile

| Impurity | Origin | Remediation |

| Des-bromo (Protodehalogenation) | Over-reduction during Pd coupling. | Reduce reaction time; ensure strict O2-free conditions. |

| Homocoupling (Biaryl) | Oxidative coupling of two boronic esters. | Reduce catalyst loading; avoid copper contamination. |

| Regioisomer (3-Cl) | Incorrect chlorination in Step 1. | Verify Step 1 regiochemistry by NMR (NOE between NH2 and H3 is crucial). |

References

-

Regioselective Halogenation of 2-Aminopyridines

-

Miyaura Borylation of Chloropyridines

- Title: Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes.

- Source: Journal of Organic Chemistry, 1995 (Found

-

URL:[Link]

-

Synthesis of 2-Amino-4-bromo-5-chloropyridine Precursor

- Boronic Acid Stability & Handling: Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Source: Wiley-VCH, 2nd Edition. Context: General reference for handling heteroaryl boronic acids.

Sources

- 1. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-Amino-5-bromo-2-chloropyridine 97 857730-21-3 [sigmaaldrich.com]

Technical Guide: Reactivity & Handling of 2-Amino-5-chloropyridin-4-ylboronic acid

[1]

Executive Summary

The 2-Amino-5-chloropyridin-4-ylboronic acid scaffold represents a high-value, yet challenging, intermediate in medicinal chemistry.[1] Often utilized to construct kinase inhibitors and complex heterocyclic drugs, its utility is defined by the orthogonal reactivity of its three functional handles: the nucleophilic 2-amino group, the electrophilic 5-chloro substituent, and the versatile 4-boronic acid moiety.

However, this compound exhibits significant instability characteristic of heteroaryl boronic acids—specifically protodeboronation and catalyst poisoning . Successful utilization requires a departure from standard Suzuki-Miyaura protocols.[1] This guide outlines the mechanistic causes of these failures and provides validated protocols for synthesis, stabilization, and cross-coupling.

Part 1: Chemical Profile & Stability Analysis[1]

Structural Dynamics

The reactivity of this molecule is governed by the interplay between the pyridine ring's electron deficiency and the substituents' electronic effects.

| Feature | Electronic Effect | Practical Implication |

| 4-Boronic Acid | Primary Reactivity: Prone to protodeboronation due to the electron-deficient pyridine ring facilitating C-B bond cleavage. | |

| 2-Amino Group | Catalyst Poison: The free amine can coordinate to Pd(II) species, arresting the catalytic cycle.[1][2] Mitigation: Protection (Boc/Pivaloyl) is often required.[1] | |

| 5-Chloro Group | Steric/Electronic Modulator: Located ortho to the boronic acid, it sterically hinders transmetallation, requiring highly active catalysts (e.g., Buchwald ligands).[1] It is generally inert during C4-coupling.[1] |

The Instability Challenge: Protodeboronation

Unlike phenylboronic acids, 4-pyridyl boronic acids are notoriously unstable.[1] The mechanism typically proceeds via an acid-catalyzed or base-promoted pathway, often accelerated by the presence of the 2-amino group which can facilitate zwitterionic intermediates.[1]

Key Insight: The 5-chloro substituent exerts a dual effect.[1] While its electron-withdrawing nature theoretically destabilizes the C-B bond toward certain hydrolytic pathways, its steric bulk can retard the approach of water/proton sources. However, in practice, rapid coupling is essential to outcompete decomposition.[1]

Part 2: Synthesis & Preparation Strategies[3][4][5][6][7]

Direct isolation of the free boronic acid is often impractical due to polymerization (anhydride formation) and degradation. The Pinacol Ester or MIDA Boronate forms are the industry standards for stability.

Recommended Synthesis Route (Pinacol Ester)

Avoid direct borylation of the amine.[1] Use a protection-first strategy.

-

Protection: 2-Amino-5-chloropyridine

N-Boc-2-amino-5-chloropyridine . -

Lithiation: Directed ortho-lithiation (DoM) is difficult due to the competing halogens.[1]

-

Alternative:Pd-Catalyzed Borylation of 2-Amino-4-bromo-5-chloropyridine.

-

-

Borylation:

Part 3: Core Reactivity – Suzuki-Miyaura Coupling[1]

This is the critical workflow. Standard conditions (

Validated Coupling Protocol

Objective: Maximize the rate of transmetallation (

System Components:

-

Catalyst: Pd-XPhos G3 or Pd(dppf)Cl2 .[1]

-

Why: XPhos and SPhos are bulky, electron-rich biaryl phosphines that facilitate oxidative addition and, crucially, accelerate transmetallation in sterically hindered (ortho-substituted) systems.[1]

-

-

Base:

(3.0 equiv) .-

Why: Anhydrous phosphate is milder than carbonate/hydroxide, reducing the concentration of aggressive hydrolytic species that trigger deboronation.

-

-

Solvent: Dioxane / Water (4:1) or n-Butanol .[1]

-

Why: A biphasic system allows the boronate to remain in the organic phase until activation.

-

Experimental Procedure (Step-by-Step)

-

Charge: In a reaction vial, combine:

-

Solvent: Add 1,4-Dioxane/Water (4:1, degassed). Concentration: 0.1 M.

-

Cycle: Seal and heat to

for 2–4 hours. -

Workup: Dilute with EtOAc, wash with brine, dry over

.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Free NH2) | Use N-protected boronate (e.g., N-Boc).[1] |

| Protodeboronation Product | Base too strong / Temp too high | Switch to MIDA Boronate "Slow Release" protocol (see below) or use |

| Homocoupling | Oxidation of Boronate | Ensure rigorous degassing (Argon sparge 15 min). |

Part 4: Advanced Strategy – MIDA Boronates

For cases where the pinacol ester degrades too quickly, the MIDA (N-methyliminodiacetic acid) boronate is the "Gold Standard."

Mechanism: The MIDA ligand locks the boron hybridization to

Protocol Modification:

Part 5: Visualization of Reactivity Pathways

The following diagram illustrates the synthesis, protection strategies, and divergent reactivity pathways for this scaffold.

Caption: Workflow for synthesizing and coupling 2-Amino-5-chloropyridin-4-ylboronic acid, highlighting the critical divergence between successful coupling and protodeboronation.

References

-

Knapp, D. M., et al. "Slow-Release Cross-Coupling of Air-Stable 2-Pyridyl MIDA Boronates."[1] Journal of the American Chemical Society, 2009, 131(20), 6961–6963. Link[1]

-

Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link[1]

-

Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles."[1] Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Link[1]

-

Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017, 139(3), 1312–1318. Link[1]

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1] Link[1]

A Technical Guide to 2-Amino-5-chloropyridin-4-ylboronic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Amino-5-chloropyridin-4-ylboronic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, characterization, safe handling, and its application in transformative chemical reactions, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: A Versatile Pyridine Building Block

2-Amino-5-chloropyridin-4-ylboronic acid is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis. Its unique trifunctional nature, possessing a nucleophilic amino group, an electrophilic chloro substituent, and a versatile boronic acid moiety, makes it a highly valuable reagent for the construction of complex molecular architectures. The pyridine core is a prevalent scaffold in a vast number of pharmaceuticals, agrochemicals, and functional materials, and this particular building block offers multiple points for diversification.[1] The strategic placement of the amino, chloro, and boronic acid groups allows for selective and sequential reactions, providing a powerful tool for the synthesis of novel compounds with potential biological activity or unique material properties.

The primary utility of 2-Amino-5-chloropyridin-4-ylboronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or vinyl partners, paving the way for the synthesis of diverse libraries of compounds for drug discovery and other applications.[2][3]

Commercial Availability and Procurement

2-Amino-5-chloropyridin-4-ylboronic acid is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to multi-gram quantities for larger-scale synthesis. A Boc-protected version, (2-((tert-Butoxycarbonyl)amino)-5-chloropyridin-4-yl)boronic acid, is also commercially available, offering an alternative for syntheses where protection of the amino group is required.[4]

Table 1: Representative Commercial Suppliers

| Supplier | Product Name | CAS Number | Notes |

| BLDpharm | (2-Amino-5-chloropyridin-4-yl)boronic acid | 1222522-34-0 | Available for research use.[5] |

| BLDpharm | (2-((tert-Butoxycarbonyl)amino)-5-chloropyridin-4-yl)boronic acid | 1222522-36-2 | Boc-protected version.[4] |

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification

While commercially available, the synthesis of 2-Amino-5-chloropyridin-4-ylboronic acid can be achieved in the laboratory, typically starting from the readily available precursor, 2-amino-5-chloropyridine. The general strategy involves a directed ortho-metalation followed by borylation.

Synthetic Pathway Overview

The synthesis commences with the protection of the exocyclic amino group of 2-amino-5-chloropyridine, often as a pivaloyl or Boc amide, to prevent interference in the subsequent lithiation step. The protected intermediate then undergoes a directed ortho-metalation at the 4-position using a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. The resulting lithiated species is then quenched with a trialkyl borate, typically triisopropyl borate, to form the corresponding boronate ester. Finally, acidic hydrolysis of the boronate ester and deprotection of the amino group yields the desired 2-Amino-5-chloropyridin-4-ylboronic acid.

Caption: Synthetic workflow for 2-Amino-5-chloropyridin-4-ylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of related pyridineboronic acids.

Step 1: Protection of 2-Amino-5-chloropyridine

-

To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and slowly add pivaloyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Directed ortho-Metalation and Borylation

-

Dissolve the protected 2-amino-5-chloropyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

-

Stir the mixture at -78 °C for 2 hours.

-

Add triisopropyl borate (3.0 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 1-2.

-

Stir the mixture vigorously for 4 hours at room temperature.

-

Adjust the pH to ~7 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 2-Amino-5-chloropyridin-4-ylboronic acid.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-Amino-5-chloropyridin-4-ylboronic acid.

Table 2: Typical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The amino protons will appear as a broad singlet, and the boronic acid protons as a broad singlet, both of which are exchangeable with D₂O.[6] |

| ¹³C NMR | Carbon signals for the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the boronic acid group will be observed at a characteristic downfield shift.[7] |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound should be observed. |

| Melting Point | A sharp melting point is indicative of high purity. |

Handling and Storage

Pyridineboronic acids require careful handling and storage to maintain their stability and reactivity.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][11] Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[8][10] For long-term storage, refrigeration is recommended. Some boronic acids are prone to dehydration to form boroxines, which can affect their reactivity.

Key Applications: Suzuki-Miyaura Cross-Coupling

The premier application of 2-Amino-5-chloropyridin-4-ylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and hetero-biaryl structures.

General Reaction Scheme

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with an aryl bromide.

-

In a reaction vessel, combine 2-Amino-5-chloropyridin-4-ylboronic acid (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

2-Amino-5-chloropyridin-4-ylboronic acid stands out as a highly versatile and valuable building block for the synthesis of complex molecules. Its commercial availability and the potential for in-house synthesis, coupled with its predictable reactivity in powerful cross-coupling reactions, make it an indispensable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this reagent in your research endeavors.

References

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023, March 15). MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Onnuch, A., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 7. Retrieved from [Link]

-

Shandong Jincheng Kerui Chemical Co Ltd. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. Retrieved from [Link]

-

PubMed. (2007, April 15). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Retrieved from [Link]

-

ACS Publications. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PMC. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the pyridine boronic acid ester building blocks. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

-

ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Studies on 2-Amino-5-chloropyridin-4-ylboronic acid

This guide outlines the technical specifications, synthesis strategies, and application protocols for 2-Amino-5-chloropyridin-4-ylboronic acid (and its pinacol ester surrogate). It is designed for medicinal chemists and process scientists working on kinase inhibitor scaffolds.

Part 1: Executive Summary & Strategic Value

The 2-amino-5-chloropyridine core is a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in inhibitors for VEGFR-2 , CDK1 , and ALK kinases. The addition of a boronic acid functionality at the C4 position transforms this stable heterocycle into a versatile building block for diversity-oriented synthesis via Suzuki-Miyaura cross-coupling.

However, this molecule presents a dichotomy:

-

High Value: It allows the rapid installation of the 2-amino-5-chloropyridine "head group" onto diverse aryl/heteroaryl cores.

-

High Risk: Pyridyl boronic acids are notoriously unstable. The 2-amino group (electron-donating) and the pyridine nitrogen create a push-pull system that can accelerate protodeboronation , rendering the free acid transient.

Core Recommendation: Researchers should prioritize the usage of the pinacol ester derivative (CAS: 1222522-34-0 or analogs) over the free acid to ensure stoichiometric integrity during storage and coupling.

Part 2: Chemical Architecture & Stability Profile

The Protodeboronation Challenge

Unlike phenylboronic acids, heteroaryl boronates are susceptible to rapid hydrolysis of the C-B bond. In 2-amino-5-chloropyridin-4-ylboronic acid, the mechanism is often base-catalyzed, involving the formation of a boronate "ate" complex followed by protonation at the ipso-carbon.

-

Mechanism: The basic pyridine nitrogen can facilitate self-catalysis or coordinate with the boron center, increasing the Lewis acidity and susceptibility to nucleophilic attack (hydrolysis).

-

Mitigation: The 5-chloro substituent provides steric bulk and electron-withdrawing character, which slightly stabilizes the C4-boron bond compared to the non-chlorinated analog.

Visualization: Stability & Degradation Pathway

The following diagram illustrates the equilibrium between the stable ester and the vulnerable free acid/ate complex.

Caption: Figure 1. The degradation pathway of pyridyl boronates. The transition from the 'Ate' complex to the decomposed product is the rate-limiting failure mode in aqueous basic media.

Part 3: Synthesis & Purification Strategies[1]

Direct lithiation of 2-amino-5-chloropyridine is chemically risky due to competing lithiation sites (C3 vs C4) and the need for amine protection. The Convergent SNAr Strategy is recommended for high-purity generation.

Recommended Route: The "Reverse-Functionalization" Approach

This protocol avoids the ambiguity of directing groups by installing the boron species before the amino group, utilizing the high reactivity of 2-halopyridines toward nucleophilic aromatic substitution (SNAr).

Step-by-Step Protocol:

-

Starting Material: 2,5-Dichloropyridine (Commercial Grade).

-

Regioselective Lithiation (C4 Functionalization):

-

Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Conditions: THF, -78°C, inert atmosphere (Ar/N2).[1]

-

Mechanism:[1][2][3][4][5][6][7] The C5-chlorine directs lithiation to the C4 position (ortho-lithiation) due to the inductive effect, while the C2-chlorine prevents C3 lithiation via steric/electronic repulsion.

-

Trapping: Add Triisopropyl borate (B(OiPr)3) followed by acidic workup or direct pinacol quenching.

-

Intermediate: 2,5-Dichloropyridin-4-ylboronic acid pinacol ester.

-

-

Selective Amination (SNAr):

-

Reagent: Aqueous Ammonia (NH4OH) or Ammonia in Ethanol.

-

Conditions: Sealed tube, 80-100°C.

-

Selectivity: The C2-chlorine is significantly more electrophilic than the C5-chlorine due to the proximity to the ring nitrogen. The C4-boronate ester (electron-withdrawing) further activates the ring, ensuring regioselective substitution at C2.

-

Product:2-Amino-5-chloropyridin-4-ylboronic acid pinacol ester .

-

Quantitative Data: Yield Expectations

| Reaction Step | Reagents | Temp | Typical Yield | Key By-product |

| Lithiation | LDA / B(OiPr)3 | -78°C | 75-85% | 3-lithiated isomer (<5%) |

| Esterification | Pinacol / AcOH | RT | 90-95% | Boroxine trimer |

| SNAr Amination | NH3 / EtOH | 90°C | 60-70% | 2,5-diamino species |

Part 4: Suzuki-Miyaura Coupling Protocols

When using this scaffold in drug development, standard Suzuki conditions often fail due to the instability of the pyridyl-boron bond. The following "Gentle Activation" protocol is validated for heteroaryl-heteroaryl couplings.

The "Gentle Activation" Protocol

Objective: Maximize cross-coupling rate while minimizing protodeboronation time-window.

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (High stability) or Pd(Amphos)Cl2 (High activity).

-

Base: K3PO4 (Potassium Phosphate Tribasic). Avoid strong hydroxide bases (NaOH/KOH) which accelerate deboronation.

-

Solvent System: 1,4-Dioxane : Water (4:1) . The biphasic nature helps solvate the inorganic base while protecting the boronate in the organic phase.

-

Temperature: 80°C (Do not exceed 100°C).

Workflow Diagram

Caption: Figure 2. Optimized Suzuki-Miyaura workflow for labile pyridyl boronates. Sequential addition minimizes catalyst poisoning and boronate hydrolysis.

Part 5: References

-

Privileged Scaffolds in Medicinal Chemistry:

-

Title: "Pyridine Derivatives as Preferable Scaffolds for the Process of Discovering New Drugs"

-

Source: Researcher.Life / Elsevier (2023)

-

URL:[Link]

-

-

Protodeboronation Mechanisms:

-

Title: "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles"

-

Source: LJMU Research Online (2025)

-

URL:[Link]

-

-

Synthesis of Pyridyl Boronates:

-

Lithiation Regioselectivity:

-

Title: "Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity"

-

Source: Journal of the American Chemical Society (2010)

-

URL:[Link]

-

-

Compound Data:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (2-Aminopyrimidin-5-yl)boronic acid | C4H6BN3O2 | CID 17750211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2-Chloropyrimidin-5-yl)boronic acid | C4H4BClN2O2 | CID 21747362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Using 2-Amino-5-chloropyridin-4-ylboronic Acid

Executive Summary & Strategic Importance

In the landscape of kinase inhibitor design, the 2-amino-5-chloropyridin-4-yl moiety represents a privileged scaffold. It functions primarily as a hinge binder , mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase backbone (specifically the Glu and Leu/Met gatekeeper residues).

-

2-Amino Group: Acts as a hydrogen bond donor/acceptor pair for the hinge region.

-

5-Chloro Substituent: Fills the hydrophobic pocket (selectivity filter) and blocks metabolic oxidation at the 5-position, significantly increasing in vivo half-life compared to the unsubstituted pyridine.

-

4-Boronic Acid Handle: The vector for extending the molecule into the solvent-exposed region or the specificity pocket via Suzuki-Miyaura cross-coupling.

Critical Technical Alert: While the prompt specifies "2-Amino-5-chloropyridin-4-ylboronic acid," this specific free boronic acid is kinetically unstable in its unprotected form. It undergoes rapid protodeboronation under the basic aqueous conditions required for Suzuki coupling. This guide provides the necessary workaround: utilizing the Pinacol Ester (Bpin) or N-protected derivatives to ensure reaction fidelity.

Structural Rationale & Binding Mode[1][2][3]

To understand the synthesis, one must understand the target. The diagram below illustrates why this specific building block is selected for Type I and Type II kinase inhibitors.

Figure 1: Pharmacophore mapping of the 2-amino-5-chloropyridine scaffold within the kinase ATP pocket.

Pre-Synthetic Considerations: The Protodeboronation Trap

The Problem: Heteroaryl boronic acids containing basic nitrogen atoms (like pyridines) form zwitterionic species in neutral/basic media.[1] This zwitterion facilitates the cleavage of the C-B bond, replacing it with C-H (protodeboronation), destroying your reagent before it couples.

The Solution:

-

Use the Pinacol Ester (Bpin): The ester is significantly more stable towards hydrolysis than the free acid.

-

Protect the Amine: Masking the 2-amino group with a Boc (tert-butyloxycarbonyl) or Piv (Pivaloyl) group removes the zwitterionic pathway.

Stability Comparison Table

| Reagent Form | Stability (pH > 7) | Coupling Efficiency | Recommendation |

| Free Boronic Acid | Low (Rapid Decomp) | Poor (< 20%) | Avoid |

| Pinacol Ester (Bpin) | Moderate | Good (50-70%) | Standard |

| N-Boc Protected Bpin | High | Excellent (> 85%) | Preferred |

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-amino-5-chloropyridine-4-boronic acid pinacol ester (the stable surrogate) with a generic aryl halide (Ar-X, where X = Br, I, or OTf).

Reagents & Equipment

-

Nucleophile: 2-Amino-5-chloropyridine-4-boronic acid pinacol ester (1.2 equiv).

-

Electrophile: Aryl Halide (e.g., 6-bromoindazole) (1.0 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (3 mol%).

-

Why: Pd(dppf)Cl₂ is robust; XPhos is superior for sterically hindered or electron-poor heteroarenes.

-

-

Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Methodology

-

Degassing: In a microwave vial or round-bottom flask, combine the solvent system (Dioxane/Water). Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.

-

Loading: Add the Aryl Halide (1.0 eq), Boronic Ester (1.2 eq), and Base (3.0 eq).

-

Catalyst Addition: Add the Palladium catalyst (3-5 mol%) last. Quickly seal the vessel.

-

Reaction:

-

Thermal: Heat to 90°C for 4–16 hours.

-

Microwave: Heat to 110°C for 30–60 minutes.

-

-

Monitoring: Check via LC-MS. Look for the product mass [M+H]+.

-

Checkpoint: If protodeboronation is observed (mass corresponding to 2-amino-5-chloropyridine), lower the temperature to 80°C and switch base to K₃PO₄.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc and wash with water (x2) and brine (x1).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography.

-

Note: Aminopyridines are polar. Use a gradient of DCM:MeOH (0% to 10%) or EtOAc:Hexanes.

-

Advanced Workflow: Synthesis of a VEGFR-2 Inhibitor Analog

The following workflow visualizes the synthesis of a complex inhibitor using the N-protected strategy to maximize yield.

Figure 2: Optimized synthetic route utilizing the N-Boc protected intermediate to prevent catalyst poisoning.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<30%) | Catalyst poisoning by free amine. | Switch to N-Boc protected boronate or increase catalyst loading to 10 mol%. |

| Protodeboronation (Ar-H) | Reaction temperature too high or base too strong. | Switch base to K₃PO₄ (anhydrous) or KF . Use anhydrous dioxane/MeOH. |

| Homocoupling (Ar-Ar) | Incomplete degassing (Oxygen presence). | Sparge solvents longer; ensure Argon balloon is positive pressure. |

| Black Precipitate | "Palladium Black" formation (catalyst death). | Add additional ligand (e.g., free XPhos) or switch to Pd(Amphos)Cl₂ . |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Zhang, J., et al. (2015). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2.[3] Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with Aryl Halides

Introduction: Unlocking Privileged Scaffolds in Drug Discovery

The synthesis of highly functionalized heteroaromatic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, the 2-amino-4-arylpyridine scaffold is of particular interest due to its prevalence in a wide range of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a direct route to these valuable structures.[1] This application note provides a detailed guide for researchers on the reaction conditions for the successful coupling of "2-Amino-5-chloropyridin-4-ylboronic acid" with a variety of aryl halides. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present detailed experimental protocols, and offer troubleshooting guidance to navigate the unique challenges presented by this electron-rich and potentially sensitive substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for rational optimization of reaction conditions. The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[3]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (in this case, the 2-amino-5-chloropyridin-4-yl group) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is essential for the activation of the boronic acid.[4]

-

Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling 2-Amino-5-chloropyridin-4-ylboronic acid

The successful coupling of this specific boronic acid requires careful consideration of several factors due to its inherent electronic and structural properties.

-

The Role of the Amino Group: The presence of a primary amine group can be both beneficial and challenging. While it is often possible to perform the coupling without protection, the amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[1] However, in some cases, this coordination may facilitate the reaction.

-

Stability of the Boronic Acid: Heteroaromatic boronic acids, particularly those with electron-donating groups, can be prone to protodeboronation (cleavage of the C-B bond).[5] This side reaction reduces the yield of the desired product. The use of more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[3][5]

-

Electronic Properties: The 2-amino group is strongly electron-donating, which increases the electron density of the pyridine ring. This can make the transmetalation step more facile but may slow down the reductive elimination. Conversely, the 5-chloro substituent is electron-withdrawing, which can influence the overall reactivity.

Recommended Reaction Components

Based on literature precedent for similar substrates and the principles of the Suzuki-Miyaura reaction, the following components are recommended for the coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with aryl halides.

| Component | Recommendation | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a standard, often effective catalyst. For more challenging couplings, especially with sterically hindered or electron-rich partners, more advanced catalysts with bulky, electron-rich ligands like dppf or Buchwald ligands are recommended to enhance catalytic activity.[4] |

| Ligand | Triphenylphosphine (PPh₃), dppf, XPhos, SPhos | For simple aryl halides, PPh₃ may suffice. For more demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and yield, with K₃PO₄ and Cs₂CO₃ often being effective for challenging couplings. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A biphasic solvent system is commonly used to dissolve both the organic and inorganic reagents. The presence of water can also facilitate the reaction.[6][7] |

| Aryl Halide | Aryl bromides and iodides | Aryl bromides and iodides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings. |

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridin-4-ylboronic acid. Optimization may be required for specific aryl halides.

Protocol 1: General Conditions for Aryl Bromides and Iodides

This protocol is suitable for a wide range of aryl bromides and iodides.

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

-

2-Amino-5-chloropyridin-4-ylboronic acid (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To the reaction vessel, add 2-Amino-5-chloropyridin-4-ylboronic acid, the aryl halide, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add Pd(PPh₃)₄ to the vessel.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of boronic acid).

-

Stir the reaction mixture vigorously and heat to 90 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Less Reactive Aryl Halides (e.g., Aryl Chlorides)

For less reactive aryl chlorides, a more active catalyst system is generally required.

Materials:

-

2-Amino-5-chloropyridin-4-ylboronic acid (1.0 equiv)

-

Aryl chloride (1.5 equiv)

-

XPhos Pd G3 (or other Buchwald precatalyst) (0.02 equiv)

-

K₃PO₄ (3.0 equiv)

-

Toluene

-

Water (degassed)

Procedure:

Follow the general procedure outlined in Protocol 1, with the following modifications:

-

Use XPhos Pd G3 as the catalyst and K₃PO₄ as the base.

-

Use toluene and degassed water as the solvent system (e.g., 10:1 ratio).

-

The reaction temperature may need to be increased to 100-110 °C.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst/ligand system (e.g., Buchwald precatalyst).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C. |

| Protodeboronation | - Instability of the boronic acid- Prolonged reaction time at high temperature | - Convert the boronic acid to its pinacol ester or potassium trifluoroborate salt.[3][5]- Use milder reaction conditions (lower temperature, shorter reaction time if possible). |

| Homocoupling of Aryl Halide | - Presence of oxygen- High catalyst loading | - Ensure the reaction mixture is thoroughly degassed.- Reduce the catalyst loading. |

| Poor Product Recovery | - Product is water-soluble- Emulsion formation during workup | - Saturate the aqueous layer with NaCl before extraction.- Add a small amount of brine to break up emulsions. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with aryl halides is a highly effective method for the synthesis of valuable 2-amino-4-arylpyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and overcome the challenges associated with this specific substrate. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and drug development professionals to facilitate their research and accelerate the discovery of new therapeutic agents.

References

-

Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of organic chemistry, 70(1), 388–390. [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.

-

An electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides. (2012). Molecules, 17(10), 11687–11696. [Link]

-

Hussain, M., Ahmed, N., Ahmed, S., Mabkhot, Y. N., & Yousuf, S. (2015). Synthesis of 2-Aryl-3,4,5,6-tetrachloropyridines and 2,6-Diaryl-3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. Molecules, 20(8), 13696–13708. [Link]

-

Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of organic chemistry. [Link]

-

Nolan, S. P. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of organic chemistry, 72(15), 5565–5572. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from a relevant academic source providing information on the Suzuki reaction mechanism and conditions.

-

A YouTube video explaining the Suzuki cross-coupling reaction. (2020, February 14). Retrieved from [Link]

-

A YouTube video demonstrating the experimental setup of a Suzuki coupling reaction. (2025, March 29). Retrieved from [Link]

-

A Reddit discussion on troubleshooting Suzuki coupling reactions. (2021, July 9). Retrieved from [Link]

-

A Reddit discussion on problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Retrieved from [Link]

- A ResearchGate entry on the Suzuki coupling of different chloropyridines with phenylboronic acids.

-

A research paper on fully aqueous and air-compatible cross-coupling of primary alkyl halides with aryl boronic species. (2023, April 24). Chemical Science, 14(17), 4567–4574. [Link]

- A research paper on the effect of substituents on Suzuki-Miyaura reactions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Synthesis of Substituted Pyridines via Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridin-4-ylboronic Acid

Introduction: Strategic Value of the Aminopyridine Scaffold

The substituted aminopyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] The ability to strategically introduce diverse substituents onto this privileged scaffold is paramount for tuning properties such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. 2-Amino-5-chloropyridin-4-ylboronic acid emerges as a highly valuable and versatile building block for this purpose. Its structure offers three key points of chemical diversity: the boronic acid at the 4-position for C-C bond formation, the chloro group at the 5-position for further functionalization, and the amino group at the 2-position, which can be a key pharmacophoric element or a handle for subsequent derivatization.

This document provides a comprehensive guide to employing 2-Amino-5-chloropyridin-4-ylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate novel 2,4-disubstituted-5-chloropyridines.[1][3] We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss critical experimental parameters and troubleshooting strategies to ensure successful synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5][6][7][8] The reaction couples an organoboron compound (like our aminopyridine boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanistic Rationale

A foundational understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8] This is often the rate-determining step of the cycle.[8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer and displaces the halide from the palladium.[8][9]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7][8]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Both [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning ArylHalide [label="Ar¹-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar²-B(OH)₂ + Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Both [label=""]; PdII_Both -> RedElim [style=invis]; RedElim -> Pd0 [label=""];

ArylHalide -> OxAdd [dir=back]; BoronicAcid -> Transmetalation [dir=back]; RedElim -> Product; } caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A notable consideration for aminopyridines is the potential for the basic nitrogen of the pyridine ring or the amino group to coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[3][10] However, studies have shown that many aminopyridine substrates are suitable for Suzuki coupling without the need for protecting groups, provided the reaction conditions are well-chosen.[10][11]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with a variety of aryl or heteroaryl halides.

Reagents & Equipment

-

2-Amino-5-chloropyridin-4-ylboronic acid

-

Aryl/Heteroaryl Halide (Bromides or Iodides are recommended for higher reactivity)

-

Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Solvent: 1,4-Dioxane and Water (degassed)

-

Inert Gas: Argon or Nitrogen

-

Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, and standard glassware for workup and purification.

Step-by-Step Method

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Amino-5-chloropyridin-4-ylboronic acid (1.2–1.5 equiv.), and potassium carbonate (2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02–0.05 equiv., 2–5 mol%).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable homocoupling of the boronic acid.[7]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

Optimization of Key Experimental Parameters

The success of a Suzuki-Miyaura coupling, especially with functionalized heteroaromatic substrates, often hinges on the careful selection of reaction components.

| Parameter | Recommendation & Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂: A highly versatile and robust catalyst for heteroaromatic couplings. The dppf ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps while providing stability to the catalyst complex.[4][5] Other catalysts like Pd(PPh₃)₄ can also be effective but may require higher temperatures or longer reaction times.[12] |

| Base | K₂CO₃ or Na₂CO₃: Aqueous inorganic bases are standard.[12] They are strong enough to facilitate the crucial transmetalation step but mild enough to prevent significant protodeboronation (hydrolysis) of the starting boronic acid.[13] For particularly sensitive substrates, milder bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be advantageous.[4][13] |

| Solvent System | Dioxane/Water, Toluene/Water, or DME/Water: A mixed aqueous/organic solvent system is essential.[14] The organic solvent (e.g., dioxane) solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex required for transmetalation.[7] |

| Coupling Partner | Aryl/Heteroaryl Bromides & Iodides: The reactivity of the organic halide follows the trend I > Br > Cl.[8] While chlorides can be coupled, they often require more active (and expensive) catalysts and ligands, along with higher temperatures.[5] For initial explorations, bromides offer a good balance of reactivity and stability. |

Troubleshooting Guide

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently degassed solvents.3. Reaction temperature too low.4. Ineffective base. | 1. Use fresh catalyst. Ensure a robust inert atmosphere is maintained.2. Degas solvents thoroughly via sparging with inert gas or freeze-pump-thaw cycles.3. Increase temperature in 10 °C increments.4. Switch to a stronger base (e.g., K₃PO₄) or a different base (e.g., Cs₂CO₃). |

| Significant Protodeboronation | 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong or concentration is too high. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a milder base (e.g., CsF) or fewer equivalents of the current base.[13] |

| Formation of Homocoupled Byproduct | 1. Presence of oxygen in the reaction.2. Pd(II) species in the reaction mixture. | 1. Improve degassing procedure for the reaction vessel and solvents.2. Ensure a good quality Pd(0) precursor or that the Pd(II) precatalyst is efficiently reduced in situ.[7] |

| Difficulty in Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product. | 1. Consider reverse-phase chromatography.2. Re-evaluate the reaction conditions to minimize byproduct formation. Try a different solvent system for chromatography (e.g., CH₂Cl₂/MeOH). |

Conclusion

2-Amino-5-chloropyridin-4-ylboronic acid is a powerful reagent for the synthesis of complex and pharmacologically relevant substituted pyridines. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its application. By understanding the underlying mechanism and carefully optimizing the choice of catalyst, base, and solvent, researchers can efficiently generate diverse libraries of novel compounds for drug discovery and development. The protocols and insights provided herein serve as a comprehensive starting point for the successful implementation of this important synthetic transformation.

References

-

Thompson, A. S. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

[No Author] (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. Available at: [Link]

-

Rojas, J. M. et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

-

Fors, B. P. et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

-

Guram, A. S. et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Zoubi, R. M. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

-

Miyaura, N. & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

-

Wallace, D. J. & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

- Google Patents (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Google Patents.

-

Al-Zaydi, K. M. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Journal of Chemical Research. Available at: [Link]

-

ResearchGate (n.d.). Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. Available at: [Link]

-

Singh, J. et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]

-

Barbe, A. et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Zhu, L. et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

-

Horta, B. A. C. et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

"2-Amino-5-chloropyridin-4-ylboronic acid" as a building block for heterocyclic compounds

This Application Note is structured as a comprehensive technical guide for the utilization of 2-Amino-5-chloropyridin-4-ylboronic acid in medicinal chemistry. It addresses the stability challenges inherent to heteroaryl boronic acids and provides validated protocols for their successful deployment in drug discovery.

Building Block for Kinase Inhibitor Scaffolds and Fused Heterocycles

Executive Summary

2-Amino-5-chloropyridin-4-ylboronic acid (CAS: 1222522-36-2 for Boc-protected analog; free acid generated in situ) is a high-value heterocyclic building block. Its trisubstituted pyridine core—featuring an amino group at C2, a boronic acid at C4, and a chlorine atom at C5—serves as a privileged scaffold in the design of Type I and Type II kinase inhibitors (e.g., VEGFR-2, CDK1).[1]

This guide addresses the critical "heteroaryl boronic acid problem"—specifically the propensity for protodeboronation—and outlines optimized Suzuki-Miyaura coupling protocols to install aryl substituents at the C4 position. Furthermore, it details the downstream cyclization of these intermediates into imidazo[4,5-b]pyridines , a motif ubiquitous in oncology therapeutics.[1]

Chemical Properties & Handling

The electronic environment of the pyridine ring renders the C4-boron bond sensitive to hydrolysis and protodeboronation, particularly under aqueous basic conditions.[1]

| Property | Specification |

| Chemical Formula | C₅H₆BClN₂O₂ |

| Molecular Weight | 172.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in CH₂Cl₂ |

| Stability Concern | Protodeboronation: The C4-position is susceptible to base-catalyzed C-B bond cleavage, releasing 2-amino-5-chloropyridine.[1] |

Handling Recommendation: Due to stability concerns, this reagent is frequently supplied as the pinacol ester or the N-Boc protected derivative.[1] If using the free boronic acid, avoid prolonged exposure to air and moisture.[1] For critical scale-ups, we recommend the MIDA boronate strategy to enable "slow-release" of the active species, maintaining low steady-state concentrations of the boronic acid to minimize decomposition [1].[1]

Application 1: Optimized Suzuki-Miyaura Coupling

The primary utility of this building block is the modular synthesis of 2-amino-4-aryl-5-chloropyridines . Standard Suzuki conditions often fail due to rapid protodeboronation or catalyst poisoning by the free amino group.

Mechanism of Instability

The basic nitrogen of the pyridine ring can coordinate to the Palladium center, inhibiting the catalytic cycle.[1] Simultaneously, the electron-deficient nature of the pyridine ring accelerates hydrolytic cleavage of the C-B bond before transmetalation can occur [2].

Protocol A: High-Throughput Robust Method (General Purpose)

Best for coupling with electron-deficient aryl halides.

Reagents:

-

Substrate: Aryl Bromide/Iodide (1.0 equiv)

-

Boronic Acid: 2-Amino-5-chloropyridin-4-ylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Charge a microwave vial with the aryl halide, boronic acid, Pd catalyst, and base.[1]

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent mixture.

-

Heat at 90°C for 4–16 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (typically 0–10% MeOH in DCM).

Protocol B: The "Slow-Release" Method (For Difficult Substrates)

Required for sterically hindered or electron-rich coupling partners where protodeboronation dominates.

Reagents:

-

Catalyst: XPhos Pd G2 (2-5 mol%) – XPhos ligand creates a steric shield, preventing amine coordination.[1]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol/Water (5:1)

-

Additive: If using the free acid, consider adding the boronic acid in 3 portions over 1 hour.

Application 2: Synthesis of Fused Heterocycles

The 2-amino-5-chloro-4-arylpyridine product from the Suzuki coupling is a versatile precursor. A key transformation is the cyclization to imidazo[4,5-b]pyridines , which mimics the purine core of ATP, making it an ideal kinase hinge-binder [3].[1]

Workflow Diagram

The following diagram illustrates the synthetic pathway from the boronic acid building block to the final fused heterocycle.

Figure 1: Synthetic workflow for converting the boronic acid building block into kinase-privileged imidazopyridine scaffolds.

Protocol: Cyclization to Imidazo[4,5-b]pyridine[1]

-

Reactant: 2-Amino-4-aryl-5-chloropyridine (1.0 equiv).

-

Reagent: Triethyl orthoformate (excess, acts as solvent) or R-C(OEt)₃ for substituted imidazoles.

-

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%).

-

Conditions: Reflux (100–140°C) for 2–4 hours.

-

Mechanism: The exocyclic amine condenses with the orthoester, followed by intramolecular attack by the ring nitrogen (N1) to close the imidazole ring.

Troubleshooting & Optimization

When yields are low, distinguishing between catalyst deactivation and boronic acid decomposition is critical.[1]

Figure 2: Decision tree for troubleshooting Suzuki coupling failures with pyridyl boronic acids.

References

-

Knapp, D. M., et al. (2010).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

-

Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2]

-

Lunn, M. I., et al. (2007).[1] "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)." Bioorganic & Medicinal Chemistry Letters.

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Notes and Protocols for the C-N Cross-Coupling of 2-Amino-5-chloropyridin-4-ylboronic acid

Introduction: Strategic Importance of N-Aryl Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials. The formation of a carbon-nitrogen (C-N) bond to an aminopyridine core is a critical transformation for derivatization and the generation of molecular complexity. Among the modern synthetic methodologies, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of these C-N bonds.[1][2] This application note provides a detailed guide to the experimental procedures for the C-N coupling of "2-Amino-5-chloropyridin-4-ylboronic acid" with a generic amine partner, focusing on two of the most robust and widely adopted methods: the Chan-Lam copper-catalyzed coupling and the Buchwald-Hartwig palladium-catalyzed amination.

The choice between these two methodologies is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions. The Chan-Lam coupling is renowned for its operational simplicity, often proceeding under mild, aerobic conditions.[3][4] In contrast, the Buchwald-Hartwig amination, while typically requiring an inert atmosphere, offers a broader substrate scope and often higher catalytic efficiency, particularly for challenging substrates.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions, ensuring a robust and reproducible experimental design.

Reaction Schematics

The two primary approaches for the C-N coupling of 2-Amino-5-chloropyridin-4-ylboronic acid with a generic amine (R¹R²NH) are depicted below:

Scheme 1: Chan-Lam C-N Coupling

Caption: General scheme for the Chan-Lam C-N coupling.

Scheme 2: Buchwald-Hartwig C-N Coupling

Caption: General scheme for the Buchwald-Hartwig C-N coupling.

Part 1: Chan-Lam C-N Coupling Protocol

The Chan-Lam reaction is an attractive method for C-N bond formation due to its mild conditions and the use of inexpensive and abundant copper catalysts.[3] The reaction is typically performed open to the air, which simplifies the experimental setup.

Causality Behind Experimental Choices

-